6-Bromo-2-methylpyrimidin-4-ol

Description

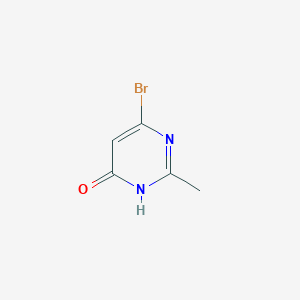

6-Bromo-2-methylpyrimidin-4-ol is a brominated pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a bromine atom at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to act as ligands and participate in hydrogen bonding .

Properties

IUPAC Name |

4-bromo-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUQDXVNKAXRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylpyrimidin-4-ol typically involves the bromination of 2-methylpyrimidin-4-ol. One common method includes:

Bromination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation or reduction reactions, altering the compound’s oxidation state.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of 6-amino-2-methylpyrimidin-4-ol or 6-thio-2-methylpyrimidin-4-ol.

Oxidation: Conversion to 6-bromo-2-methylpyrimidin-4-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

6-Bromo-2-methylpyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylpyrimidin-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: Potential to bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 5-Bromo-2-methyl-6-phenyl-pyrimidin-4-ol

- Structural Difference : The substitution of a phenyl group at position 6 distinguishes this compound from 6-bromo-2-methylpyrimidin-4-ol.

- Physicochemical Properties: The phenyl group increases molecular weight and hydrophobicity, leading to longer retention times in HPLC separations compared to non-phenylated analogs . The bromine atom at position 5 (vs. 6 in the target compound) may alter electronic distribution, affecting dipole moments and intermolecular interactions .

(b) 5-Bromopyrimidin-4-ol

- Applications : Used as an intermediate in pharmaceutical synthesis, particularly for antiviral and anticancer agents. The absence of the methyl group may influence binding affinity in biological systems .

(c) 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol

- Structural Difference: Incorporates an amino group at position 6 and an ethylthio group at position 2.

- Properties: The amino group enhances hydrogen-bonding capacity, while the ethylthio group increases lipophilicity. Predicted pKa of 7.16 suggests moderate acidity, comparable to other hydroxyl-containing pyrimidines .

(d) Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-pyrimidinedione)

- Structural Difference : A pyrimidinedione core with a 1-methylpropyl substituent at position 3.

- Applications : Widely used as a herbicide. The dione structure and alkyl chain contribute to soil persistence and herbicidal activity, unlike the hydroxyl group in the target compound .

Physicochemical Properties

The table below summarizes key properties of this compound and its analogs:

Spectroscopic and Electronic Properties

- This compound vs. 2-Amino-5-bromo-6-methyl-4-pyrimidinol: IR Spectroscopy: The hydroxyl group in this compound shows a broad O–H stretch (~3200 cm⁻¹), while the amino group in the latter compound exhibits N–H stretches near 3400 cm⁻¹ . NMR: The bromine atom at position 6 in the target compound deshields adjacent protons, causing downfield shifts in ¹H NMR compared to bromine at position 5 . Quantum Chemical Calculations: The HOMO-LUMO gap of this compound is expected to be narrower than non-brominated analogs due to electron-withdrawing effects of bromine, enhancing reactivity .

Biological Activity

6-Bromo-2-methylpyrimidin-4-ol is an organic compound with the molecular formula CHBrNO. It belongs to the pyrimidine class of compounds, which are characterized by a six-membered ring containing nitrogen atoms. This compound has garnered interest due to its potential biological activities , particularly in the fields of antimicrobial and antiviral research.

Antiviral Properties

Research indicates that this compound can induce high levels of serum interferon in mice, suggesting its potential as an antiviral agent . Interferon is critical in the body’s defense against viral infections, enhancing immune responses and inhibiting viral replication. The mechanism of action appears to involve the modulation of immune responses, which may lead to protective effects against various viral pathogens.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In studies evaluating its efficacy against various bacterial strains, it was noted that this compound exhibited significant activity against certain Gram-positive bacteria. The specific mechanisms by which it exerts its antimicrobial effects remain an area of ongoing research, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Interferon Induction : The compound stimulates the production of interferon, enhancing the immune response against viral infections.

- Inhibition of Bacterial Growth : By potentially disrupting bacterial cell wall integrity or metabolic functions, it demonstrates antimicrobial effects.

- Cytotoxicity in Cancer Cells : Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Methylpyrimidin-4-ol | Lacks bromine; lower reactivity | Minimal antimicrobial activity |

| 6-Chloro-2-methylpyrimidin-4-ol | Chlorine instead of bromine | Moderate antimicrobial properties |

| 6-Bromo-4-hydroxypyrimidine | Lacks methyl group at position 2 | Limited antiviral activity |

The unique combination of functional groups in this compound, including the bromine atom and hydroxyl group, contributes to its distinct biological activities compared to similar compounds. The presence of these groups enhances its reactivity and potential for interactions in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.